molecular formula C9H10ClF3N2O2 B2490942 ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 345237-74-3

ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2490942
CAS No.: 345237-74-3
M. Wt: 270.64
InChI Key: HUNTWKCKPLUKBV-UHFFFAOYSA-N
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Description

Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of substituents: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazoline derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory, anti-cancer, and anti-microbial agents.

    Agrochemicals: The compound is used in the development of herbicides, fungicides, and insecticides due to its ability to interfere with biological pathways in pests.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or target DNA synthesis in cancer cells. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate can be compared with other pyrazole derivatives such as:

    Ethyl [4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Ethyl [4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate: Lacks the chloro group, potentially altering its chemical properties and applications.

    Ethyl [4-chloro-5-methyl-1H-pyrazol-1-yl]acetate:

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O2/c1-3-17-6(16)4-15-5(2)7(10)8(14-15)9(11,12)13/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNTWKCKPLUKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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